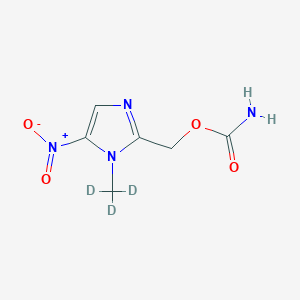

Ronidazole-d3

説明

Ronidazole-d3 is a deuterium-labeled derivative of Ronidazole, a nitroimidazole compound. It is primarily used as an analytical standard in various scientific studies. The chemical formula for this compound is C6D3H5N4O4, and it has a molecular weight of 203.17 g/mol . This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking and analysis.

準備方法

The synthesis of Ronidazole-d3 involves the isotopic labeling of Ronidazole. This process typically includes the substitution of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents to replace the hydrogen atoms in the Ronidazole molecule . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving rigorous quality control to maintain the purity and isotopic enrichment of the final product .

化学反応の分析

Ronidazole-d3, like its parent compound Ronidazole, undergoes various chemical reactions. These include:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacokinetic Studies

Ronidazole-d3 is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its isotopic labeling facilitates tracking within biological systems, providing insights into drug behavior and efficacy.

Analytical Chemistry

This compound serves as an internal standard in advanced analytical techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC/MS-MS). Its deuterium labeling allows for accurate quantification of Ronidazole and its metabolites in biological samples.

Veterinary Medicine

In veterinary research, this compound is used to study drug metabolism and residue levels in animal tissues. This application is critical for ensuring food safety and compliance with regulatory standards.

Case Study 1: Toxicosis in Society Finches

A notable incident involved an accidental overdose of Ronidazole in society finches (Lonchura striata), resulting in significant health issues. This case underscores the importance of dosage regulation in veterinary practices and highlights the compound's potential toxicity at high concentrations.

Data Summary Table

| Study Focus | Findings |

|---|---|

| Mechanism of Action | Induces DNA damage via nitroreductase-mediated reduction |

| Pharmacokinetics | Deuterium labeling enhances metabolic stability |

| Cellular Effects | Effective cell ablation; influences gene expression |

| Dosage Effects | Lower doses target cells; higher doses lead to toxicity |

| Applications | Used in pharmacokinetic studies and analytical chemistry |

作用機序

The mechanism of action of Ronidazole-d3 is similar to that of Ronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with the DNA of microorganisms, leading to their death . This mechanism is particularly effective against anaerobic bacteria and protozoa. The molecular targets include DNA and various enzymes involved in the metabolic pathways of these microorganisms .

類似化合物との比較

Ronidazole-d3 is part of a class of nitroimidazole compounds, which includes similar compounds such as Metronidazole, Dimetridazole, and Ipronidazole . Compared to these compounds, this compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms in this compound provide a distinct advantage in tracking and analyzing the compound in biological systems.

Similar Compounds

Metronidazole: Used for treating infections caused by anaerobic bacteria and protozoa.

Dimetridazole: Primarily used in veterinary medicine for treating protozoal infections.

Ipronidazole: Another nitroimidazole compound used in veterinary applications

This compound stands out due to its specific application in scientific research, particularly in studies requiring precise tracking of the compound.

生物活性

Ronidazole-d3 is a deuterated derivative of Ronidazole, a nitroimidazole compound primarily used in veterinary medicine for treating protozoal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, pharmacokinetics, and implications in research and clinical settings.

Target and Mode of Action

This compound exerts its biological effects through a mechanism that involves the reduction of its nitro group by specific enzymes, particularly nitroreductases found in anaerobic bacteria and protozoa. This reduction leads to the formation of reactive intermediates that bind to DNA and electron-transport proteins, ultimately blocking nucleic acid synthesis. The resultant DNA damage induces cell death in susceptible organisms.

Biochemical Pathways

The interaction of this compound with cellular components is critical to its cytotoxic effects. The compound's nitro group is reduced under low oxygen conditions, resulting in imidazole fragmentation that contributes to its cytotoxicity. This process generates superoxide radicals, further amplifying DNA damage and impairing cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterium labeling, which may alter its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to its non-deuterated counterpart. Studies have indicated that deuterium substitution can enhance metabolic stability and reduce clearance rates in certain contexts.

Cellular Effects

This compound has demonstrated significant impacts on various cell types:

- DNA Damage : The compound induces strand breaks and other forms of DNA damage in cells expressing nitroreductase.

- Cell Death : It has been shown to effectively ablate target cells in experimental models, such as zebrafish larvae, outperforming other agents like Metronidazole.

- Gene Expression : this compound influences cellular signaling pathways and gene expression profiles, contributing to its therapeutic efficacy.

Dosage Effects and Toxicity

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : At sub-toxic levels, it effectively targets specific cells without causing widespread harm.

- Higher Doses : Increased concentrations can lead to severe toxicity, including DNA damage and tumor formation in animal models. For instance, high doses have been associated with malignant tumor growth in rats.

Scientific Research Applications

This compound is utilized extensively across various fields:

- Pharmacokinetic Studies : Its isotopic labeling allows researchers to track the compound's behavior within biological systems.

- Analytical Chemistry : It serves as an internal standard in advanced mass spectrometry techniques for detecting drug residues.

- Veterinary Medicine : Used to study drug metabolism and residue levels in animal tissues .

Case Study 1: Toxicosis in Society Finches

A notable case involved accidental overdose of Ronidazole in society finches (Lonchura striata), leading to significant health issues. The incident highlighted the importance of dosage regulation in veterinary practices .

Table 1: Summary of this compound Research Findings

| Study Focus | Findings |

|---|---|

| Mechanism of Action | Induces DNA damage via nitroreductase-mediated reduction |

| Pharmacokinetics | Deuterium labeling enhances metabolic stability |

| Cellular Effects | Effective cell ablation; influences gene expression |

| Dosage Effects | Lower doses target cells; higher doses lead to toxicity |

| Applications | Used in pharmacokinetic studies and analytical chemistry |

特性

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583598 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-87-4 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: this compound serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of this compound improve the reliability of ronidazole residue detection?

A2: this compound possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and this compound []. Because this compound behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。